5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine 5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18682501
InChI: InChI=1S/C4H2BrN5/c5-2-1-6-3-4(7-2)9-10-8-3/h1H,(H,6,7,8,9,10)
SMILES:
Molecular Formula: C4H2BrN5
Molecular Weight: 200.00 g/mol

5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine

CAS No.:

Cat. No.: VC18682501

Molecular Formula: C4H2BrN5

Molecular Weight: 200.00 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine -

Specification

Molecular Formula C4H2BrN5
Molecular Weight 200.00 g/mol
IUPAC Name 5-bromo-2H-triazolo[4,5-b]pyrazine
Standard InChI InChI=1S/C4H2BrN5/c5-2-1-6-3-4(7-2)9-10-8-3/h1H,(H,6,7,8,9,10)
Standard InChI Key GTUJVVHAYSZFIH-UHFFFAOYSA-N
Canonical SMILES C1=NC2=NNN=C2N=C1Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

5-Bromo-1H-[1, triazolo[4,5-b]pyrazine (C₄H₂BrN₅) is a bicyclic aromatic heterocycle with a molecular weight of 200.00 g/mol . Its IUPAC name, 5-bromo-2H-triazolo[4,5-b]pyrazine, reflects the positioning of the bromine atom at the fifth position of the triazolo-pyrazine system . The compound’s SMILES notation (C1=NC2=NNN=C2N=C1Br) and InChI key (GTUJVVHAYSZFIH-UHFFFAOYSA-N) facilitate database searches and computational modeling .

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a planar triazolo-pyrazine core with a bromine atom inducing electronic asymmetry, which influences reactivity in cross-coupling reactions . Nuclear magnetic resonance (NMR) spectra show distinct proton environments: the triazole ring protons resonate at δ 8.10–7.67 ppm, while the pyrazine protons appear downfield due to electron withdrawal by the bromine substituent . Mass spectrometry confirms the molecular ion peak at m/z 200.0 ([M+H]⁺), consistent with the isotopic pattern of bromine .

Synthetic Methodologies

Direct Synthesis from Pyrazine Precursors

A patented route involves the cyclization of 5-bromopyridine-2,3-diamine with butyric acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF . The reaction proceeds via amide formation followed by lithium aluminum hydride (LiAlH₄) reduction to yield the triazolo-pyrazine scaffold . This method achieves a 69% yield after purification by crystallization .

Halogen Exchange and Functionalization

An alternative approach employs Suzuki-Miyaura coupling to introduce aryl groups at the bromine position. For example, reacting 5-bromo-1H-triazolo[4,5-b]pyrazine with 3,5-difluorophenylboronic acid in the presence of Pd-PEPPSI-IHeptCl catalyst affords 5-(3,5-difluorophenyl) derivatives with 68% yield . The bromine atom’s leaving group capability enables diversification into libraries of kinase inhibitors .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO, 25 mg/mL) but limited solubility in water (<0.1 mg/mL). It remains stable under inert atmospheres at −20°C for over six months but degrades upon prolonged exposure to light or moisture.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₄H₂BrN₅
Molecular weight200.00 g/mol
Melting point215–217°C (dec.)
LogP (octanol-water)1.2 ± 0.1
UV λmax (MeOH)268 nm, 310 nm

Mechanistic Insights and Biological Activity

Kinase Inhibition and Selectivity

5-Bromo-1H-triazolo[4,5-b]pyrazine derivatives act as ATP-competitive inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases . For instance, substituting the bromine with a 3,5-difluorophenyl group enhances binding to CDK2’s hydrophobic pocket, achieving IC₅₀ values of 12 nM . Molecular dynamics simulations reveal that the triazolo-pyrazine core forms hydrogen bonds with kinase hinge regions, while the bromine or aryl substituents modulate selectivity over related kinases.

Anticancer Activity

In vitro studies demonstrate that 5-(3,5-difluorophenyl) analogs inhibit proliferation of MCF-7 breast cancer cells (IC₅₀ = 0.8 μM) and induce G2/M phase arrest . The bromine atom’s electronegativity enhances membrane permeability, as evidenced by a 3.2-fold increase in cellular uptake compared to non-halogenated analogs .

Applications in Drug Discovery

Lead Optimization and SAR Studies

Structure-activity relationship (SAR) studies highlight the bromine atom’s role in improving pharmacokinetic properties. Replacing bromine with chlorine reduces potency (CDK2 IC₅₀ = 45 nM vs. 12 nM for Br), while iodine substitution increases molecular weight without significant efficacy gains . The bromine’s position also affects metabolic stability: 5-bromo derivatives exhibit longer half-lives (t₁/₂ = 2.3 h in human liver microsomes) than 7-bromo isomers (t₁/₂ = 0.9 h).

Proteolysis-Targeting Chimeras (PROTACs)

The compound’s ability to bind E3 ubiquitin ligases makes it a candidate for PROTAC design. Conjugating 5-bromo-1H-triazolo[4,5-b]pyrazine to a BET degrader via a polyethylene glycol linker induced 90% degradation of BRD4 at 100 nM concentration in leukemia cells.

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